molecular formula C18H26N2O2 B1452970 tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-65-3

tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate

Cat. No. B1452970
CAS RN: 1160247-65-3
M. Wt: 302.4 g/mol
InChI Key: AHNPIPNEOCUYGQ-UHFFFAOYSA-N
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Description

This compound is a derivative of tert-butyl and dihydroisoquinoline . It’s a complex organic compound that falls under the category of spiro compounds, which are bicyclic compounds with two rings sharing a single atom .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a spiro configuration involving an isoquinoline and a piperidine ring . An X-ray crystallographic analysis could provide more detailed information about its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the functional groups present in the molecule. Hydrolysis reactions have been observed in similar compounds . More specific reactions would depend on the exact structure and substituents of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, such as tert-butyl alcohol, are colorless solids that are miscible with water, ethanol, and diethyl ether . The compound’s properties such as melting point, boiling point, and solubility would need to be determined experimentally .

Scientific Research Applications

Tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate has been studied for its potential applications in a variety of scientific research fields. In biochemistry, this compound has been found to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of a variety of diseases. In pharmacology, this compound has been studied for its potential applications in the treatment of cancer and other diseases. Additionally, this compound has been studied for its potential applications in drug delivery, as it has been found to be able to bind to a variety of drug molecules and facilitate their delivery to target cells.

Mechanism of Action

The mechanism of action of tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate is not yet fully understood. However, it is believed that this compound is able to interact with a variety of molecules in the body, including proteins, enzymes, and receptors. It is believed that this compound is able to bind to these molecules and modulate their activity, leading to the observed biological effects.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In vitro studies have found that this compound is able to inhibit the release of inflammatory mediators, such as prostaglandin E2 and interleukin-1β, from macrophages. Additionally, this compound has been found to possess antioxidant activity, as it has been found to scavenge reactive oxygen species and reduce oxidative stress. This compound has also been found to possess anti-cancer activity, as it has been found to inhibit the growth of a variety of cancer cell lines.

Advantages and Limitations for Lab Experiments

The use of tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate in laboratory experiments has a number of advantages and limitations. One advantage of using this compound in laboratory experiments is that it is relatively easy to synthesize and is readily available. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using this compound in laboratory experiments is that it can be difficult to accurately measure its concentration in solution.

Future Directions

There are a number of potential future directions for the study of tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate. One potential direction is to further study the mechanism of action of this compound in order to better understand its effects on the body. Additionally, further studies could be conducted in order to better understand the potential therapeutic applications of this compound, such as its potential use in the treatment of cancer and other diseases. Additionally, further studies could be conducted in order to better understand the potential applications of this compound in drug delivery. Finally, further studies could be conducted in order to better understand the potential toxicological effects of this compound and to develop methods to reduce its toxicity.

properties

IUPAC Name

tert-butyl spiro[3,4-dihydro-2H-isoquinoline-1,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-12-9-18(10-13-20)15-7-5-4-6-14(15)8-11-19-18/h4-7,19H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNPIPNEOCUYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130065
Record name 1,1-Dimethylethyl 3,4-dihydrospiro[isoquinoline-1(2H),4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160247-65-3
Record name 1,1-Dimethylethyl 3,4-dihydrospiro[isoquinoline-1(2H),4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3,4-dihydrospiro[isoquinoline-1(2H),4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate
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tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate
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tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate
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tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate
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tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate
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tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate

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